2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid
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Overview
Description
2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid is a complex organic compound with a unique structure that includes a cyano group, an ethoxypropyl carbamoyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:
Formation of the Ethoxypropyl Carbamoyl Intermediate: This step involves the reaction of ethoxypropylamine with a suitable carbamoylating agent to form the ethoxypropyl carbamoyl intermediate.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Coupling with Phenoxyacetic Acid: The final step involves the coupling of the intermediate with phenoxyacetic acid under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyano group and the carbamoyl moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{2-Cyano-2-[(3-methoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid
- 2-(4-{2-Cyano-2-[(3-butoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid
Uniqueness
2-(4-{2-Cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-2-23-9-3-8-19-17(22)14(11-18)10-13-4-6-15(7-5-13)24-12-16(20)21/h4-7,10H,2-3,8-9,12H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEPTEJSVLOYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CC=C(C=C1)OCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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